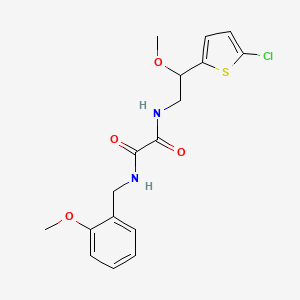

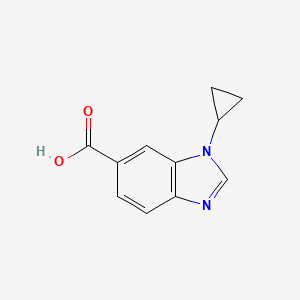

![molecular formula C18H11FN2S2 B2893426 4-Fluorophenyl 2-phenylthieno[3,2-d]pyrimidin-4-yl sulfide CAS No. 692738-31-1](/img/structure/B2893426.png)

4-Fluorophenyl 2-phenylthieno[3,2-d]pyrimidin-4-yl sulfide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Fluorophenyl 2-phenylthieno[3,2-d]pyrimidin-4-yl sulfide is a chemical compound that has been extensively used in scientific research for its various applications. This compound is a potent inhibitor of a specific enzyme that is involved in various biochemical and physiological processes.

Scientific Research Applications

Catalysis in Organic Synthesis

This compound has been utilized in the field of catalysis, particularly in the direct C–H arylation of the thiophene ring . This process is significant for the synthesis of thieno-pyridines, -pyrimidines, and -pyrazines, which are sulfur-containing heterocyclic molecules often incorporated into molecular scaffolds used in materials science and biology. The ability to selectively activate the C–H bond is crucial for creating molecular diversity and advancing synthetic methodologies.

Pharmaceutical Research

In pharmacology, derivatives of thieno[3,2-d]pyrimidine exhibit a range of biological activities . The presence of the 4-fluorophenyl group can influence the binding affinity of these molecules to biological targets, making them valuable in the design of new drugs. They are often explored for their potential as therapeutic agents in various disease models.

Materials Science

The electronic properties of thieno[3,2-d]pyrimidines make them suitable for use in materials science . They can be incorporated into organic semiconductors, which are used in the development of electronic devices like organic light-emitting diodes (OLEDs) and solar cells. The fluorine atom can modulate the electronic characteristics of these compounds, affecting their conductivity and stability.

Biological Studies

In biology, thieno[3,2-d]pyrimidine derivatives are studied for their role in biological systems . They can act as inhibitors or activators of certain biological pathways, making them useful tools in understanding cellular processes. Their interactions with proteins and enzymes can shed light on the mechanisms of action of various biomolecules.

Environmental Science

Compounds like 4-Fluorophenyl 2-phenylthieno[3,2-d]pyrimidin-4-yl sulfide may also find applications in environmental science . They can be used to study the environmental fate of fluorinated organic compounds, which are of concern due to their persistence and potential bioaccumulation. Understanding their degradation and interaction with environmental factors is crucial for assessing their impact.

Chemical Synthesis

In the realm of chemical synthesis, this compound serves as a building block for the construction of complex molecules . Its reactivity allows for the formation of various bonds and the introduction of additional functional groups. This versatility is essential for the synthesis of a wide array of chemical entities with diverse properties and applications.

Mechanism of Action

Target of Action

Similar compounds have been found to target enzymes likecysteine protease falcipain-2 (FP-2) of Plasmodium falciparum and acetylcholinesterase (AChE) . These enzymes play crucial roles in the life cycle of the malaria parasite and in neurodegenerative disorders, respectively.

Mode of Action

This interaction could result in changes to the biological processes that the target enzymes are involved in .

Biochemical Pathways

Considering the potential targets, the compound could affect pathways related tohemoglobin degradation in the case of FP-2 , and cholinergic signaling in the case of AChE .

Result of Action

Based on the potential targets, the compound could potentially inhibit the activity of fp-2, affecting the life cycle of the malaria parasite . In the case of AChE, inhibition could potentially have neuroprotective effects .

properties

IUPAC Name |

4-(4-fluorophenyl)sulfanyl-2-phenylthieno[3,2-d]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H11FN2S2/c19-13-6-8-14(9-7-13)23-18-16-15(10-11-22-16)20-17(21-18)12-4-2-1-3-5-12/h1-11H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDBAIKQPVRCRDF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=C(C(=N2)SC4=CC=C(C=C4)F)SC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H11FN2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Fluorophenyl 2-phenylthieno[3,2-d]pyrimidin-4-yl sulfide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

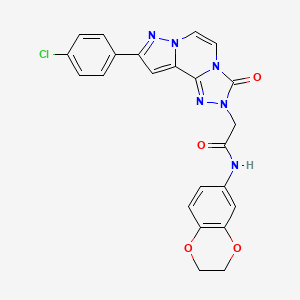

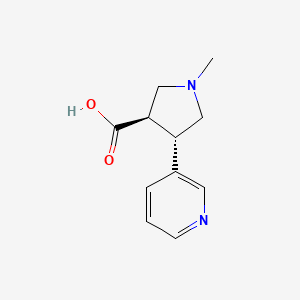

![N-Ethyl-N-[2-oxo-2-[[(2S,3R)-2-phenyloxolan-3-yl]amino]ethyl]prop-2-enamide](/img/structure/B2893351.png)

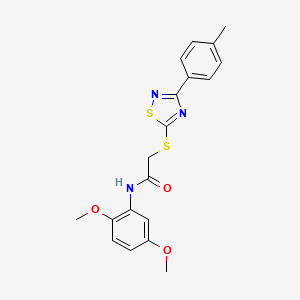

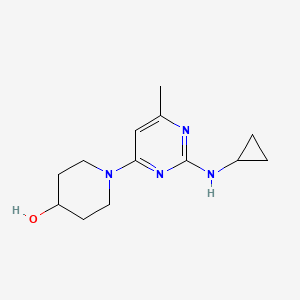

![2-(2-bromobenzimidazolo[1,2-c]quinazolin-6-yl)sulfanyl-N-butyl-N-methylacetamide](/img/structure/B2893353.png)

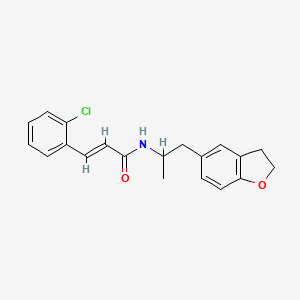

![1-(2-chloro-6-fluorobenzyl)-3,4,7,9-tetramethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2893362.png)